Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that features a triazole ring, a propylamino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for drug development.
Biology: Study of its effects on biological systems and potential therapeutic applications.
Materials Science: Use in the synthesis of novel materials with unique properties.
Pharmaceuticals: Investigation of its pharmacological properties and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)butanoate: Similar structure with a butanoate group instead of a propanoate group.
Ethyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
methyl 2-methyl-2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-5-12-10(2,9(15)16-3)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3 |
InChI Key |
PVBIVGMGCYJHOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CN1C=NC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.